n-(α-リノレンオイル)チロシン

概要

説明

科学的研究の応用

N-(.alpha.-Linolenoyl) Tyrosine has several scientific research applications:

Chemistry: Used as a model compound for studying amide bond formation and reactions.

Biology: Investigated for its role in enhancing central nervous system dopamine levels.

Medicine: Potential therapeutic agent for neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the development of dietary supplements and functional foods.

作用機序

N-(α-リノレンオイル)チロシンは、血脳関門を介したチロシンの輸送を促進することにより、ドーパミン合成に利用できるチロシンの量を増やし、効果を発揮します 。 この化合物は、黒質のドーパミン神経細胞を標的にし、ドーパミン産生と放出を促進します 。 このメカニズムは、パーキンソン病など、ドーパミン不足を特徴とする疾患に特に有益です .

類似化合物の比較

類似化合物:

N-(α-リノレンオイル)グリシン: α-リノレン酸とグリシンが結合した別の化合物。

N-(α-リノレンオイル)アラニン: α-リノレン酸とアラニンが結合した化合物。

N-(α-リノレンオイル)セリン: α-リノレン酸とセリンが結合した化合物.

独自性: N-(α-リノレンオイル)チロシンは、血脳関門を介したチロシンの輸送を促進することで、中枢神経系のドーパミンレベルを高める能力を持つため、独特です 。 この特性により、神経変性疾患の治療用途における有望な候補となっています .

生化学分析

Biochemical Properties

N-(alpha-Linolenoyl) tyrosine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including fatty acid amide hydrolase, which breaks down the compound into its constituent parts, alpha-linolenic acid and tyrosine . This interaction facilitates the transport of tyrosine across the blood-brain barrier, enhancing dopamine synthesis in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine has been shown to interact with dopamine receptors, potentially modulating their activity and contributing to its neuroprotective effects .

Cellular Effects

N-(alpha-Linolenoyl) tyrosine influences various cellular processes, particularly in neuronal cells. It has been observed to increase dopamine levels in the brain, which can enhance neuronal activity and improve motor function . The compound also affects cell signaling pathways, including those involved in dopamine synthesis and release . Furthermore, N-(alpha-Linolenoyl) tyrosine has been shown to impact gene expression related to dopamine metabolism, potentially leading to long-term changes in neuronal function .

Molecular Mechanism

The molecular mechanism of N-(alpha-Linolenoyl) tyrosine involves its binding interactions with various biomolecules. The compound is transported across the blood-brain barrier, where it is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine . Tyrosine is then utilized in the synthesis of dopamine, a critical neurotransmitter in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine may inhibit or activate specific enzymes involved in dopamine metabolism, further enhancing its effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(alpha-Linolenoyl) tyrosine have been observed to change over time. The compound is relatively stable, but its degradation products, alpha-linolenic acid and tyrosine, continue to exert effects on cellular function . Long-term studies have shown that N-(alpha-Linolenoyl) tyrosine can lead to sustained increases in dopamine levels and improved motor function in animal models . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of N-(alpha-Linolenoyl) tyrosine vary with different dosages in animal models. At lower doses, the compound has been shown to increase dopamine levels and improve motor function without inducing adverse effects . At higher doses, N-(alpha-Linolenoyl) tyrosine may cause toxicity and other adverse effects, such as dyskinesia and hyperhomocysteinemia . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes .

Metabolic Pathways

N-(alpha-Linolenoyl) tyrosine is involved in several metabolic pathways, primarily those related to dopamine synthesis and metabolism . The compound is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine, which are then utilized in various metabolic processes . Tyrosine is a precursor for dopamine synthesis, while alpha-linolenic acid is involved in the production of other essential fatty acids and signaling molecules . These metabolic pathways highlight the compound’s role in modulating dopamine levels and other biochemical processes .

Transport and Distribution

N-(alpha-Linolenoyl) tyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is transported across the blood-brain barrier by facilitated diffusion, where it is hydrolyzed into its constituent parts . Within the brain, N-(alpha-Linolenoyl) tyrosine is distributed to various regions involved in dopamine synthesis and release . The compound’s localization and accumulation in these regions contribute to its neuroprotective effects .

Subcellular Localization

The subcellular localization of N-(alpha-Linolenoyl) tyrosine is primarily within neuronal cells, where it exerts its effects on dopamine synthesis and release . The compound is localized to specific compartments, such as synaptic vesicles and mitochondria, where it can influence cellular function . Post-translational modifications and targeting signals may direct N-(alpha-Linolenoyl) tyrosine to these compartments, enhancing its activity and function .

準備方法

合成経路と反応条件: N-(α-リノレンオイル)チロシンは、α-リノレン酸とチロシンを結合させて合成されます。 反応は、α-リノレン酸のカルボキシル基とチロシンのアミノ基の間のアミド結合の形成を伴います 。 反応は、通常、無水条件下で、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます .

工業生産方法: N-(α-リノレンオイル)チロシンの工業生産には、実験室と同じような反応条件を用いた大規模合成が含まれます。 プロセスは、収率と純度を高めるために最適化されており、再結晶やクロマトグラフィーなどの精製工程がしばしば含まれます .

化学反応の分析

反応の種類: N-(α-リノレンオイル)チロシンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。

還元: 還元反応により、この化合物は還元された形に変換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物:

酸化: N-(α-リノレンオイル)チロシンの酸化誘導体。

還元: この化合物の還元形。

置換: 置換されたアミド誘導体.

科学研究の用途

N-(α-リノレンオイル)チロシンは、いくつかの科学研究の用途を持っています。

化学: アミド結合の形成と反応を研究するためのモデル化合物として使用されます。

生物学: 中枢神経系のドーパミンレベルを高める役割について調査されています。

医学: パーキンソン病などの神経変性疾患の潜在的な治療薬です。

類似化合物との比較

N-(.alpha.-Linolenoyl) Glycine: Another conjugate of alpha-linolenate with glycine.

N-(.alpha.-Linolenoyl) Alanine: Conjugate of alpha-linolenate with alanine.

N-(.alpha.-Linolenoyl) Serine: Conjugate of alpha-linolenate with serine.

Uniqueness: N-(.alpha.-Linolenoyl) Tyrosine is unique due to its ability to enhance central nervous system dopamine levels by facilitating the transport of tyrosine across the blood-brain barrier . This property makes it a promising candidate for therapeutic applications in neurodegenerative disorders .

生物活性

N-(alpha-Linolenoyl) tyrosine (NLT) is a novel amide bond molecule that combines the amino acid tyrosine with alpha-linolenic acid, an essential fatty acid. This compound has garnered attention for its potential neuroprotective and therapeutic properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article reviews the biological activity of NLT, focusing on its pharmacological effects, mechanisms of action, and implications for treatment.

NLT's mechanism of action primarily revolves around its ability to increase dopamine (DA) levels in the brain without inducing the common side effects associated with traditional dopaminergic therapies. The compound is structurally designed to cross the blood-brain barrier effectively, allowing it to exert its effects directly within the central nervous system (CNS).

- Dopamine Regulation : NLT enhances DA turnover and release in the striatum, similar to D-amphetamine, which is known to stimulate dopaminergic activity. Studies indicate that NLT administration leads to a significant increase in brain DA levels, reaching up to 400% within six hours post-administration, while maintaining stable levels of DOPAC (a DA metabolite) .

- Tolerance and Dyskinesia : Unlike L-DOPA and D-amphetamine, which can lead to tolerance and dyskinesia with chronic use, NLT has been shown to avoid these issues. In animal models, chronic administration of NLT did not result in tolerance development or hyperhomocysteinemia, a common side effect of L-DOPA therapy .

2. Pharmacological Effects

The pharmacological effects of NLT have been explored through various studies, particularly focusing on its impact on Parkinson's disease models.

Case Study: Parkinson's Disease Models

A significant study involved administering NLT to rats with induced unilateral striatal lesions (a model for Parkinson's disease). The findings included:

- Behavioral Improvements : Rats treated with NLT exhibited improved rotational behavior towards the lesion side compared to control groups receiving saline or other treatments .

- Neurochemical Analysis : Post-treatment analysis revealed that NLT significantly increased DA levels without affecting DOPAC levels, suggesting that DA accumulation occurs without premature metabolism .

3. Comparative Efficacy

NLT has been compared with traditional treatments like L-DOPA and D-amphetamine based on several parameters:

| Parameter | N-(alpha-Linolenoyl) Tyrosine | L-DOPA | D-Amphetamine |

|---|---|---|---|

| Increase in DA Levels | 400% increase in 6 hours | Variable; tolerance develops | Variable; tolerance develops |

| Induction of Dyskinesia | None | Yes | Yes |

| Development of Tolerance | None | Yes | Yes |

| Effect on DOPAC Levels | No significant change | Increased | Increased |

4. Clinical Implications

The unique properties of NLT suggest several clinical implications:

- Potential Treatment for Parkinson's Disease : Given its ability to enhance DA levels without inducing common side effects associated with current therapies, NLT presents a promising alternative for patients suffering from Parkinson's disease.

- Neuroprotective Properties : The combination of tyrosine and alpha-linolenic acid may provide additional neuroprotective benefits due to the essential fatty acid's role in neuronal membrane stability .

5. Future Research Directions

Further research is necessary to fully elucidate the mechanisms behind NLT's effects and its long-term safety profile. Potential areas for future investigation include:

- Longitudinal Studies : Conducting long-term studies in both animal models and human subjects to assess the efficacy and safety of NLT over extended periods.

- Mechanistic Studies : Exploring the biochemical pathways affected by NLT, particularly how it influences neurotransmitter dynamics and neuronal health.

- Comparative Trials : Directly comparing NLT with existing treatments in clinical trials to establish its relative efficacy and safety.

特性

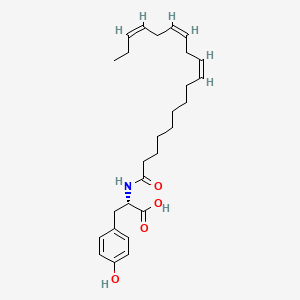

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLZTQITSWABQ-GMOGWPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NLT affect dopamine levels in the brain, and how does this relate to its potential in treating Parkinson's disease?

A1: NLT has demonstrated the ability to increase dopamine levels in the brains of rats. [, ] This is significant because Parkinson's disease is characterized by a loss of dopamine-producing cells in the brain, leading to motor control issues. Research suggests that NLT might achieve this by increasing both dopamine production and release within the striatum, a brain region crucial for motor function. [] Additionally, unlike levodopa (L-DOPA), the current gold standard treatment for Parkinson's disease, NLT does not appear to induce rapid tolerance or dyskinesia (involuntary movements) in animal models. []

Q2: What are the key structural features of NLT, and how might these contribute to its properties?

A2: NLT is an amide bond molecule formed by combining L-tyrosine, an amino acid unable to cross the blood-brain barrier on its own, with alpha-linolenic acid, an essential fatty acid. [] While the exact mechanism remains under investigation, it is proposed that the lipophilic nature of the fatty acid chain in NLT might facilitate its passage across the blood-brain barrier, allowing it to reach the brain and exert its effects on dopamine systems. [] Further research is needed to confirm this hypothesis and fully elucidate the structure-activity relationship of NLT.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。